molecular formula C13H19N5O4S2 B2684757 Ethyl 2-[(5-{[2-(4-formylpiperazino)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate CAS No. 329699-21-0

Ethyl 2-[(5-{[2-(4-formylpiperazino)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate

Cat. No.: B2684757
CAS No.: 329699-21-0
M. Wt: 373.45
InChI Key: DWJMYDKZQFELGK-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-{[2-(4-formylpiperazino)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-acetate ester and a 4-formylpiperazine-linked acetamido group. This structure combines a thiadiazole ring (known for metabolic stability and bioactivity) with a formylpiperazine moiety, which may enhance solubility and target binding in pharmacological contexts.

Properties

IUPAC Name

ethyl 2-[[5-[[2-(4-formylpiperazin-1-yl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O4S2/c1-2-22-11(21)8-23-13-16-15-12(24-13)14-10(20)7-17-3-5-18(9-19)6-4-17/h9H,2-8H2,1H3,(H,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJMYDKZQFELGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)CN2CCN(CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(5-{[2-(4-formylpiperazino)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazide and carboxylic acids under acidic conditions.

    Attachment of the Piperazine Derivative: The piperazine ring is introduced through nucleophilic substitution reactions, where a piperazine derivative reacts with an appropriate electrophile.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly due to its potential biological activities such as antimicrobial, antifungal, or anticancer properties.

    Biological Research: The compound can be used in studies to understand the interaction of thiadiazole derivatives with biological targets.

    Industrial Applications: It may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which Ethyl 2-[(5-{[2-(4-formylpiperazino)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate exerts its effects is likely related to its ability to interact with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine derivative may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons with Analogues

Core Heterocycle Variations

Ethyl 2-({5-[2-(4-phenylpiperazin-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate (CAS 719286-49-4)
  • Key Difference : Replaces the 4-formylpiperazine with a 4-phenylpiperazine group.
  • Molecular Formula : C₁₈H₂₃N₅O₃S₂; MW : 421.53 .
Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate
  • Key Difference : Substitutes the thiadiazole core with an oxadiazole ring.
  • Impact : Oxadiazoles exhibit distinct electronic properties (e.g., stronger electron-withdrawing effects), which may alter reactivity or metabolic stability.
  • Molecular Formula : C₁₂H₁₂N₂O₃S; MW : 280.3 .

Substituent Modifications on the Piperazine/Amide Moiety

Ethyl 2-[[5-[(4-methyl-3-piperidin-1-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate (CAS 690248-85-2)
  • Key Difference : Incorporates a sulfonylbenzoyl-piperidine group instead of formylpiperazine.
  • However, the bulky substituent increases molecular weight (484.6 g/mol) and lipophilicity (XLogP3: 3) .
Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate (CAS 690248-86-3)
  • Key Difference : Replaces piperidine with morpholine in the sulfonylbenzoyl group.
  • Impact : Morpholine’s oxygen atom increases hydrogen-bond acceptor count (11 vs. 10 in the piperidine analog), elevating TPSA to 190 Ų and reducing XLogP3 to 1.8 .

Simplified Derivatives

Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate (CAS 459846-08-3)
  • Key Difference: Lacks the piperazine-acetamido chain, substituted with an anilino group.
  • Impact: Simplified structure (MW: 311.4 g/mol) reduces complexity but may diminish target specificity.
Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate
  • Key Difference: Features an amino group directly on the thiadiazole ring.
  • Impact: The amino group increases hydrogen-bond donor capacity (1 donor) and polarity, enhancing solubility but possibly reducing passive diffusion .

Comparative Physicochemical Data Table

Compound (CAS) Molecular Formula MW (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors TPSA (Ų)
Target Compound C₁₈H₂₃N₅O₄S₂* ~453.5 ~1.5 2 9 ~120
CAS 719286-49-4 C₁₈H₂₃N₅O₃S₂ 421.53 - - - -
CAS 690248-85-2 C₁₉H₂₄N₄O₆S₃ 484.6 3 1 10 181
CAS 690248-86-3 C₁₈H₂₂N₄O₆S₃ 486.6 1.8 1 11 190
CAS 459846-08-3 C₁₂H₁₃N₃O₂S₂ 311.4 - 1 5 85

Biological Activity

Ethyl 2-[(5-{[2-(4-formylpiperazino)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula C13H16N4O2S2C_{13}H_{16}N_4O_2S_2. It contains a thiadiazole ring, a piperazine moiety, and an ethyl acetate group, which contribute to its pharmacological properties. The structural complexity suggests multiple interaction sites for biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Thiadiazole Ring : This is achieved through the reaction of thiosemicarbazide with appropriate aldehydes.
  • Piperazine Derivation : The introduction of the piperazine group is performed using standard amination reactions.
  • Esters Formation : The final step involves esterification with ethyl acetate to yield the target compound.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains and showed effective inhibition at certain concentrations.

Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it was observed to inhibit cell proliferation in HCT116 colon cancer cells with an IC50 value in the micromolar range, suggesting a promising anticancer activity.

Anti-inflammatory Effects

The compound's anti-inflammatory properties were evaluated using models of acute inflammation. It demonstrated a reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity Showed significant inhibition against E. coli and S. aureus with MIC values of 32 µg/mL and 64 µg/mL respectively.
Anticancer Activity Induced apoptosis in HCT116 cells with an IC50 of 6 µM after 48 hours of treatment.
Anti-inflammatory Study Reduced TNF-alpha levels by 50% in LPS-stimulated macrophages at a concentration of 10 µM.

The biological activity of this compound is believed to involve:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Modulation of Signaling Pathways : It appears to modulate pathways related to inflammation and apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-[(5-{[2-(4-formylpiperazino)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate, and how can reaction efficiency be optimized?

  • Methodology :

  • Step 1 : Utilize a multi-step synthesis involving nucleophilic substitution for sulfanyl group introduction, followed by amide coupling for the 4-formylpiperazine moiety.
  • Step 2 : Optimize reaction conditions using statistical Design of Experiments (DOE) to minimize trial-and-error. For example, apply fractional factorial designs to screen variables (temperature, solvent polarity, catalyst loading) and identify critical parameters .
  • Step 3 : Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing experimental iterations .
    • Key Tools : HPLC for purity assessment, 1^1H/13^{13}C NMR for structural confirmation, and IR spectroscopy for functional group analysis .

Q. How can researchers ensure structural fidelity and purity during synthesis?

  • Methodology :

  • Step 1 : Employ orthogonal analytical techniques:
  • LC-MS for molecular weight confirmation.
  • 2D NMR (COSY, HSQC) for resolving overlapping signals in the thiadiazole and piperazine regions .
  • Step 2 : Monitor reaction progress via in-situ FTIR to track carbonyl and amine group transformations.
  • Step 3 : Use HPLC with diode-array detection (DAD) to identify co-eluting impurities (e.g., epimers or unreacted intermediates) and adjust chromatographic conditions (e.g., gradient elution, pH modifiers) .

Advanced Research Questions

Q. How can computational chemistry elucidate the reaction mechanism of sulfanyl group introduction in thiadiazole derivatives?

  • Methodology :

  • Step 1 : Perform density functional theory (DFT) calculations to model the nucleophilic substitution mechanism at the thiadiazole C2 position. Key parameters include activation energy barriers and solvent effects .
  • Step 2 : Validate computational predictions with kinetic isotopic effect (KIE) studies using deuterated reagents.
  • Step 3 : Integrate experimental data (e.g., Arrhenius plots) into computational workflows to refine transition state geometries, creating a feedback loop for mechanistic accuracy .

Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data?

  • Methodology :

  • Step 1 : Compare computed 1^1H/13^{13}C NMR chemical shifts (using software like Gaussian or ADF) with experimental data. Deviations >0.5 ppm may indicate conformational flexibility or solvent effects.
  • Step 2 : For ambiguous NOESY correlations (e.g., piperazine ring puckering), conduct variable-temperature NMR to assess dynamic processes .
  • Step 3 : Use X-ray crystallography to resolve absolute configuration disputes, particularly for stereogenic centers in the acetylpiperazine moiety .

Q. How can researchers optimize solvent and catalyst systems for large-scale synthesis while minimizing environmental impact?

  • Methodology :

  • Step 1 : Apply green chemistry metrics (e.g., E-factor, atom economy) to evaluate solvent/catalyst combinations. Prioritize biodegradable solvents (e.g., ethyl lactate) over DMF or DMSO.
  • Step 2 : Use machine learning algorithms trained on reaction databases to predict optimal catalyst-substrate interactions.
  • Step 3 : Validate scalability via continuous flow chemistry to enhance heat/mass transfer and reduce waste .

Data Contradiction and Analysis

Q. How should researchers address inconsistent biological activity data across batches?

  • Methodology :

  • Step 1 : Perform batch-to-batch impurity profiling using LC-HRMS to identify trace contaminants (e.g., oxidation byproducts of the thiadiazole ring).
  • Step 2 : Correlate impurity levels with bioassay results via multivariate regression analysis .
  • Step 3 : Implement Quality by Design (QbD) principles to establish a design space for critical process parameters (CPPs) ensuring consistent purity .

Methodological Comparison Tables

Parameter Traditional Approach Advanced Methodology Key Advantage
Reaction Optimization One-variable-at-a-time (OVAT)DOE with PLS regression Reduces experiments by 70%
Mechanistic Study Kinetic profilingDFT + experimental KIE Reveals hidden transition states
Purity Analysis Single HPLC methodOrthogonal LC-MS + 2D NMR Detects co-eluting stereoisomers

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